N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Catalog No.
S2833581
CAS No.
862807-55-4
M.F
C14H11N3O3S2
M. Wt
333.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothio...

CAS Number

862807-55-4

Product Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.38

InChI

InChI=1S/C14H11N3O3S2/c1-7-3-4-8(2)12-11(7)15-14(22-12)16-13(18)9-5-6-10(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)

InChI Key

RYUYKQRYKXTTQP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]

solubility

not available

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (DMNTC) is an organic compound belonging to the benzothiazole family. It has attracted interest in scientific research due to its potential applications in various fields, including:

  • Drug discovery: DMNTC exhibits diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties []. Studies suggest its potential as a lead compound for developing new drugs against various infectious diseases [].

Synthesis and Characterization

Several methods have been reported for the synthesis of DMNTC. The most common approach involves reacting 4,7-dimethyl-1,3-benzothiazol-2-amine with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) []. The synthesized product is then purified using techniques like column chromatography or recrystallization [].

Various analytical techniques are employed for the characterization of DMNTC, including:

  • Nuclear magnetic resonance spectroscopy (NMR): This technique helps elucidate the structure of DMNTC by providing information about the chemical environment of its constituent atoms [].
  • Infrared spectroscopy (IR): IR spectroscopy helps identify the functional groups present in DMNTC by analyzing the specific frequencies of light absorbed by the molecule [].
  • Mass spectrometry (MS): MS determines the molecular weight of DMNTC and provides information about its fragmentation pattern, aiding in structural confirmation [].

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and a nitrothiophene group. This compound exhibits potential applications in medicinal chemistry due to its diverse biological activities. The presence of the benzothiazole and thiophene rings contributes to its chemical reactivity and biological properties, making it an interesting target for research.

, including:

  • Oxidation: The nitro group can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety, with nucleophiles like amines or thiols .

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown promising biological activities. It is studied for its potential as:

  • Anticancer Agent: The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Its effectiveness against various microbial strains has been reported, indicating potential as an antimicrobial agent.
  • Antiviral Properties: Some studies suggest that this compound may exhibit antiviral activity, making it a candidate for further investigation in virology .

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves several steps:

  • Formation of Benzothiazole: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzenethiol and carbonyl compounds.
  • Synthesis of Thiophene Derivative: The thiophene ring can be constructed from suitable starting materials through cyclization reactions.
  • Coupling Reaction: The final step often involves coupling the benzothiazole and thiophene components using coupling reagents in the presence of bases or acids .

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has several notable applications:

  • Medicinal Chemistry: Due to its biological activities, it is explored for potential therapeutic uses against cancer and infectious diseases.
  • Materials Science: Its electronic properties may allow for applications in organic semiconductors and optoelectronic devices.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical relevance .

Studies on the interactions of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Cell Line Studies: Investigating its effects on various cell lines to determine cytotoxicity and therapeutic indices.

Such interaction studies are essential for elucidating the pharmacodynamics and pharmacokinetics of this compound in biological systems .

Several compounds share structural similarities with N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
5-Nitrothiazole5-NitrothiazoleSimple thiazole structure; used in various biological assays.
Benzothiazole derivativesBenzothiazoleExhibits diverse biological activities; often used in drug development.
Nitrothiophene derivativesNitrothiopheneKnown for their electronic properties; potential in materials science.

Uniqueness of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

What sets N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide apart from these similar compounds is its specific combination of both benzothiazole and nitrothiophene functionalities. This unique structural arrangement may enhance its biological activity and specificity towards certain molecular targets compared to simpler derivatives.

XLogP3

4.5

Dates

Last modified: 08-17-2023

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